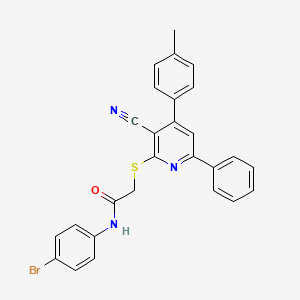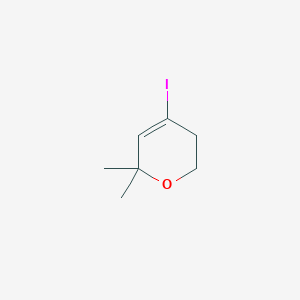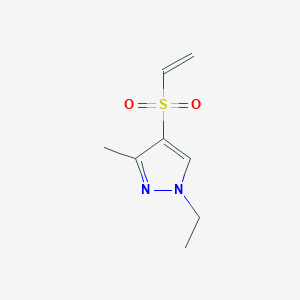![molecular formula C14H8Br3NO B11783708 2-(3-Bromophenyl)-5-(dibromomethyl)benzo[d]oxazole](/img/structure/B11783708.png)
2-(3-Bromophenyl)-5-(dibromomethyl)benzo[d]oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Bromofenil)-5-(dibromometil)benzo[d]oxazol es un compuesto heterocíclico que pertenece a la familia de los oxazoles. Los oxazoles son anillos aromáticos de cinco miembros que contienen un átomo de oxígeno y un átomo de nitrógeno. Este compuesto específico se caracteriza por la presencia de átomos de bromo, que pueden influir significativamente en sus propiedades químicas y reactividad.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-(3-Bromofenil)-5-(dibromometil)benzo[d]oxazol típicamente involucra la ciclización de precursores apropiados bajo condiciones específicas. Un método común incluye la reacción de cloruro de 3-bromobenzoílo con o-aminofenol en presencia de una base para formar el anillo de oxazol. El grupo dibromometil se puede introducir a través de reacciones de bromación utilizando reactivos como N-bromosuccinimida (NBS) en condiciones controladas .
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del proceso de producción. Las medidas de seguridad y las consideraciones ambientales son cruciales debido al uso de reactivos que contienen bromo.
Análisis De Reacciones Químicas
Tipos de reacciones
2-(3-Bromofenil)-5-(dibromometil)benzo[d]oxazol puede experimentar diversas reacciones químicas, incluyendo:
Reacciones de sustitución: Los átomos de bromo pueden ser reemplazados por otros sustituyentes a través de reacciones de sustitución nucleofílica.
Oxidación y reducción: El compuesto puede ser oxidado o reducido bajo condiciones específicas para formar diferentes derivados.
Reacciones de acoplamiento: Puede participar en reacciones de acoplamiento para formar moléculas más complejas.
Reactivos y condiciones comunes
Sustitución nucleofílica: Se pueden utilizar reactivos como metóxido de sodio o terc-butóxido de potasio.
Oxidación: Reactivos como permanganato de potasio o peróxido de hidrógeno.
Reducción: Reactivos como hidruro de aluminio y litio o borohidruro de sodio.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la sustitución nucleofílica puede producir varios oxazoles sustituidos, mientras que la oxidación y la reducción pueden conducir a diferentes derivados funcionalizados.
Aplicaciones Científicas De Investigación
2-(3-Bromofenil)-5-(dibromometil)benzo[d]oxazol tiene varias aplicaciones de investigación científica:
Química: Utilizado como un bloque de construcción en la síntesis de compuestos heterocíclicos más complejos.
Biología: Investigado por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Explorado como un posible compuesto líder para el desarrollo de fármacos.
Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 2-(3-Bromofenil)-5-(dibromometil)benzo[d]oxazol depende de su aplicación específica. En sistemas biológicos, puede interactuar con objetivos moleculares como enzimas o receptores, lo que lleva a la inhibición o activación de vías específicas. La presencia de átomos de bromo puede mejorar su afinidad de unión y especificidad hacia estos objetivos.
Comparación Con Compuestos Similares
Compuestos similares
2-(3-Bromofenil)benzo[d]oxazol: Carece del grupo dibromometil pero comparte la estructura central.
2-(3-Clorofenil)-5-(dibromometil)benzo[d]oxazol: Contiene cloro en lugar de bromo en el anillo de fenilo.
2-(3-Bromofenil)-5-metilbenzo[d]oxazol: Contiene un grupo metil en lugar de un grupo dibromometil.
Singularidad
La combinación de estos sustituyentes puede mejorar sus propiedades químicas y biológicas, convirtiéndolo en un compuesto valioso para diversos fines de investigación e industriales .
Propiedades
Fórmula molecular |
C14H8Br3NO |
|---|---|
Peso molecular |
445.93 g/mol |
Nombre IUPAC |
2-(3-bromophenyl)-5-(dibromomethyl)-1,3-benzoxazole |
InChI |
InChI=1S/C14H8Br3NO/c15-10-3-1-2-9(6-10)14-18-11-7-8(13(16)17)4-5-12(11)19-14/h1-7,13H |
Clave InChI |
ALNYUNNEVJJHMV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)Br)C2=NC3=C(O2)C=CC(=C3)C(Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(4-Fluorophenyl)-3-azabicyclo[3.1.1]heptane hydrochloride](/img/structure/B11783658.png)

![2-(5-Bromopyridin-3-YL)-7-chloro-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-5-one](/img/structure/B11783663.png)


![Octahydrofuro[3,4-c]pyridine hydrochloride](/img/structure/B11783676.png)






